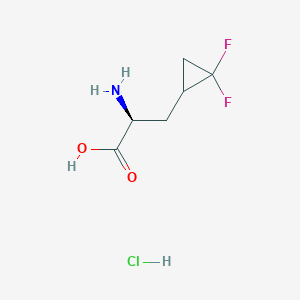

(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride

Description

The compound "(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride" is a synthetic amino acid derivative featuring a cyclopropyl ring substituted with two fluorine atoms at the 2-position, coupled with a hydrochloride salt.

Properties

IUPAC Name |

(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(6)1-4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t3?,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKWVLWANBVXFE-LXNQBTANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1(F)F)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride typically involves the introduction of the difluorocyclopropyl group into an amino acid precursor. One common method is the difluoromethylation of a suitable amino acid derivative. This can be achieved through various strategies, including electrophilic, nucleophilic, and radical difluoromethylation reactions . The reaction conditions often involve the use of difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, optimized for high yield and purity. The reaction is typically carried out under controlled conditions to ensure the selective introduction of the difluorocyclopropyl group. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under mild conditions using reagents such as water radical cations.

Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas or metal hydrides.

Substitution: The amino and difluorocyclopropyl groups can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically mild, allowing for selective transformations without compromising the integrity of the difluorocyclopropyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride has several scientific research applications, including:

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its therapeutic potential, particularly in the development of novel pharmaceuticals targeting specific molecular pathways.

Industry: Utilized in the production of advanced materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Molecular Data

The following table summarizes key structural features, molecular formulas, molecular weights (MW), and CAS numbers of analogous compounds:

*Calculated using standard atomic weights. †Formula inferred from product codes in .

Key Structural Differences and Implications

Cyclopropyl vs. Aromatic Substituents

- Cyclopropyl Groups: Ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate hydrochloride () features a methyl-substituted cyclopropyl ring. Cyclopropyl groups are known to enhance conformational rigidity and metabolic stability, which may improve bioavailability compared to flexible chains.

- Aromatic Substituents: Compounds like (S)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride () and the 3-chloro-2-fluorophenyl analog () demonstrate that fluorinated aromatic rings improve lipophilicity and resistance to oxidative metabolism. The hydroxyl group in may facilitate hydrogen bonding, influencing solubility.

Heterocyclic Modifications

- Imidazole and Pyrazole Derivatives: (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride () and the pyrazol-1-yl analog () incorporate nitrogen-rich heterocycles. These groups are often used to mimic natural amino acids (e.g., histidine) or modulate pharmacokinetic properties.

Ester Derivatives

- Methyl and ethyl ester derivatives () are typically prodrug forms, enhancing membrane permeability. Hydrolysis in vivo releases the active carboxylic acid.

Biological Activity

(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride, also known as CAS No. 2551076-38-9, is an amino acid derivative characterized by its unique structure, which includes a difluorocyclopropyl moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C6H10ClF2NO2 |

| Molecular Weight | 201.60 g/mol |

| IUPAC Name | (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid |

| InChI Key | KOSMXIBFFUXDRQ-BKLSDQPFSA-N |

| SMILES | C1C(C1(F)F)CC(C(=O)O)N |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluorocyclopropyl group enhances binding affinity and selectivity towards various biological targets, potentially modulating enzyme activities and influencing metabolic pathways.

Research Findings

Recent studies have explored the pharmacological properties of this compound:

- Enzyme Modulation : Research indicates that (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid can act as an inhibitor or activator of certain enzymes involved in metabolic processes. This modulation can lead to significant physiological effects, including alterations in neurotransmitter levels and metabolic regulation.

- Neuroprotective Effects : Animal studies suggest that this compound may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology.

- Antitumor Activity : Preliminary data suggest potential antitumor effects, with studies indicating that it may inhibit cancer cell proliferation in vitro. The exact mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.

Case Study 1: Neuroprotective Effects in Rodent Models

In a study published in a peer-reviewed journal, researchers administered (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid to rodent models of neurodegeneration. The results indicated a significant reduction in neuronal loss and improved cognitive function compared to control groups. The compound's ability to modulate glutamate signaling was highlighted as a key factor in its neuroprotective effects.

Case Study 2: Antitumor Activity Assessment

Another study evaluated the antitumor activity of the compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with mechanisms suggested to involve apoptosis pathways. Further investigations are required to elucidate the specific pathways affected by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.